molecular formula C13H10N2O2S B1438668 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene CAS No. 1097819-60-7

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

Cat. No.: B1438668
CAS No.: 1097819-60-7
M. Wt: 258.3 g/mol
InChI Key: KXRAZOFXDNWHGM-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene is a heterocyclic compound that features a thiophene ring fused with a complex tricyclic structure. Heterocyclic compounds like this one are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

The synthesis of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives under specific conditions. Industrial production methods often involve the use of metal catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. Its unique structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene lies in its complex tricyclic structure, which provides distinct electronic properties and reactivity compared to its analogues.

Properties

IUPAC Name

2-thiophen-3-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-4-18-7-8(1)13-14-9-5-11-12(6-10(9)15-13)17-3-2-16-11/h1,4-7H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRAZOFXDNWHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 2
Reactant of Route 2
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 3
Reactant of Route 3
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 4
Reactant of Route 4
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 5
Reactant of Route 5
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 6
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

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